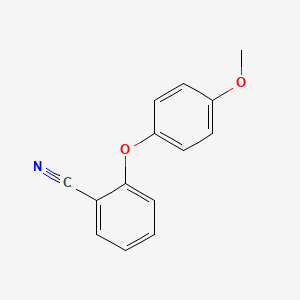

2-(4-Methoxyphenoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUCYJIZEHTDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325816 | |

| Record name | 2-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

171771-88-3 | |

| Record name | 2-(4-methoxyphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenoxy Benzonitrile

Strategies for Carbon-Oxygen Cross-Coupling in Diaryl Ether Formation

Copper-Catalyzed (Ullmann-type) Coupling Approaches

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol (B47542). rsc.orgwikipedia.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures, often exceeding 210°C, in polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.org For instance, N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed synthesis of diaryl ethers from aryl iodides or bromides at temperatures around 90°C. organic-chemistry.org The use of nanocatalysts, such as maghemite-copper nanoparticles, has also been explored for Ullmann O-arylation reactions. mdpi.com

A specific example analogous to the synthesis of the target molecule is the coupling of 4-methoxyphenol (B1676288) with 4-fluorobenzonitrile (B33359) using a Cesium Fluoride/Clinoptilolite (CsF/CP) solid base system in DMSO at 110°C, which yielded 4-(4-Methoxyphenoxy)benzonitrile in 92% after 30 minutes. scispace.com

| Reactants | Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol, 4-Fluorobenzonitrile | 60% (w/w) CsF/CP | DMSO | 110 | 0.5 | 92 |

This table presents data for a closely related isomer, demonstrating the viability of the Ullmann-type approach.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ether Linkages

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to diaryl ethers, contingent on the electronic properties of the aromatic precursors. chemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com For the reaction to be efficient, the aromatic ring being attacked must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group. chemistrysteps.comacs.org

The synthesis of 2-(4-Methoxyphenoxy)benzonitrile can be envisaged via an SNAr reaction between a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile) and 4-methoxyphenoxide. The cyano group at the ortho position acts as the necessary EWG to activate the ring for nucleophilic attack. A study demonstrated that aryl chlorides possessing a cyano group can react smoothly with alcohols under mild conditions. acs.org

A highly relevant example is the synthesis of substituted methoxyphenoxyphthalonitriles. In this procedure, 4-nitrophthalonitrile (B195368) reacts with 2-methoxyphenol or 3-methoxyphenol (B1666288) in DMF with potassium carbonate as the base. iucr.orgnih.gov The reaction proceeds at 353–363 K (80-90 °C) for 2.5 hours, yielding the desired diaryl ethers in 75% and 89% yields, respectively. iucr.orgnih.gov The two cyano groups on the phthalonitrile (B49051) ring provide strong activation for the SNAr reaction. This demonstrates the efficacy of the SNAr route when a suitable electron-deficient aryl halide is used.

| Aryl Halide | Phenol | Base | Solvent | Temperature | Yield (%) |

| 4-Nitrophthalonitrile | 2-Methoxyphenol | K₂CO₃ | DMF | 80-90°C | 75 |

| 4-Nitrophthalonitrile | 3-Methoxyphenol | K₂CO₃ | DMF | 80-90°C | 89 |

This table showcases the synthesis of analogous structures via the SNAr pathway.

Palladium-Catalyzed Synthetic Protocols for Analogous Structures

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds to create diaryl ethers. rsc.org These methods often offer milder reaction conditions and broader substrate scope compared to traditional Ullmann couplings. acs.org The catalytic cycle involves a palladium complex, typically with a biarylphosphine ligand, that facilitates the coupling of an aryl halide or triflate with an alcohol or phenol. rsc.orgacs.org

For example, a catalytic system employing a palladium source like Pd(OAc)₂ or [(cinnamyl)PdCl]₂ in combination with bulky biarylphosphine ligands has been developed for the C–O cross-coupling of a wide range of aryl halides and phenols under mild conditions, sometimes even at room temperature. acs.org Another study reported that aryl bromides could be converted to diaryl ethers using catalytic amounts of Pd(DBA)₂ and DPPF as the ligand. scispace.comresearchgate.net These protocols are highly effective for the synthesis of various diaryl ether structures analogous to this compound.

| Palladium Source | Ligand | Reactants | Base | Solvent |

| Pd(OAc)₂ | NIXANTPHOS | 4-pyridylmethyl 2-aryl ether, Aryl bromide | LiN(SiMe₃)₂ | CPME |

| Pd(DBA)₂ | DPPF | Aryl bromide, Sodium aryl oxide | - | Toluene (B28343) |

| [(cinnamyl)PdCl]₂ | Bulky biarylphosphine (L8) | Aryl halide, Phenol | - | - |

This table summarizes various Pd-catalyzed systems used for the synthesis of analogous diaryl ether structures. acs.orgscispace.comnih.gov

Precursor Design and Synthesis for this compound

The successful synthesis of the target compound relies on the availability of its key precursors: a substituted halobenzonitrile and a substituted phenol.

Synthesis of Substituted Halobenzonitrile Precursors

The primary halobenzonitrile precursor for this synthesis is 2-chlorobenzonitrile (B47944). Industrially, this compound is produced via the ammoxidation of 2-chlorotoluene. rsc.orgwikipedia.org This gas-phase reaction involves passing a mixture of 2-chlorotoluene, ammonia (B1221849), and an oxygen source over a heterogeneous catalyst at elevated temperatures. rsc.orgresearchgate.net Vanadium pentoxide supported on alumina (B75360) (V₂O₅/Al₂O₃) is an effective catalyst for this one-step conversion. rsc.orgresearchgate.net The process is noted for its efficiency, though it can lead to by-products such as chloro-benzene and carbon oxides. rsc.org

Alternative, more traditional laboratory syntheses of 2-chlorobenzonitrile include the reaction of 2-chlorobenzoic acid with urea (B33335) at high temperatures (140-230°C). nbinno.com Another route involves the Sandmeyer reaction, starting from 2-chloro-6-aminobenzonitrile, which is itself derived from the reduction of 2-chloro-6-nitrobenzonitrile. google.com

| Starting Material | Reagents/Catalyst | Method | Key Features |

| 2-Chlorotoluene | NH₃, O₂, V₂O₅/Al₂O₃ catalyst | Ammoxidation | Industrial, one-step, gas-phase reaction. rsc.orgwikipedia.orgresearchgate.net |

| 2-Chlorobenzoic acid | Urea | Thermal Reaction | Traditional method, requires high temperatures. nbinno.com |

| 2-Chloro-6-aminobenzonitrile | NaNO₂, H⁺, CuCN | Sandmeyer Reaction | Multi-step process from the corresponding nitro compound. google.com |

Synthesis of Substituted Phenol Precursors

The required phenol precursor is 4-methoxyphenol (also known as mequinol). atamanchemicals.com The most prevalent synthetic method is the selective monomethylation of hydroquinone (B1673460). atamanchemicals.comprepchem.com This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). prepchem.commdma.ch The reaction must be carefully controlled to minimize the formation of the diether byproduct, 1,4-dimethoxybenzene.

Other reported methods for synthesizing 4-methoxyphenol include:

Reaction of hydroquinone with methanol (B129727) in the presence of a catalyst like sulfuric acid or p-benzoquinone. atamanchemicals.com

Oxidation of p-anisaldehyde using hydrogen peroxide and a diselenide catalyst, followed by alkaline hydrolysis. mdma.chchemicalbook.com

Nucleophilic substitution of bromobenzene (B47551) with sodium hydroxide at high temperature and pressure to form phenol, followed by subsequent methylation. vedantu.com

| Starting Material | Reagents | Method | Yield (%) |

| Hydroquinone | Dimethyl sulfate, NaOH | Methylation | 60 |

| p-Anisaldehyde | (o-NO₂PhSe)₂, H₂O₂ then hydrolysis | Oxidation | 93 |

| Hydroquinone | Methanol, p-benzoquinone, H₂SO₄ | Methylation | - |

This table summarizes common synthetic routes to 4-methoxyphenol. atamanchemicals.comprepchem.commdma.ch

Reaction Condition Optimization for this compound Synthesis

The quest for higher yields, improved purity, and more sustainable processes has driven extensive research into the optimization of the Ullmann condensation for the production of this compound. Key areas of investigation include the impact of the reaction medium, the nature of the catalytic system, and the physical parameters of the reaction.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the outcome of the Ullmann condensation, influencing both the reaction rate and the formation of byproducts. A range of solvents have been investigated for the synthesis of diaryl ethers, with their polarity and coordinating ability being critical factors.

For the synthesis of analogous diaryl ethers, non-polar solvents such as toluene and xylene have been shown to be effective. In a study on a similar Ullmann coupling, a higher yield was observed in o-xylene (B151617) at 140°C compared to toluene at a lower temperature, suggesting a combined effect of solvent and temperature. Conversely, more polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) have also been successfully employed, often leading to higher reaction rates. However, the use of highly coordinating solvents can sometimes hinder the catalytic activity. The selection of the optimal solvent is therefore a trade-off between reactant solubility, reaction rate, and potential catalyst inhibition.

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Toluene | 110 | 58.3 | researchgate.net |

| o-Xylene | 140 | 67.9 | researchgate.net |

| Dioxane | 101 | 71 | researchgate.net |

| DMF | 153 | - | researchgate.net |

| DMSO | 189 | - | researchgate.net |

Table 1. Effect of different solvents on the yield of diaryl ether synthesis in Ullmann-type reactions. Note: The yields are for analogous diaryl ether syntheses and serve as a reference for the synthesis of this compound.

Catalyst and Ligand System Development for Enhanced Yields

The traditional Ullmann reaction required stoichiometric amounts of copper, but modern methodologies utilize catalytic amounts of copper salts, often in conjunction with a ligand to enhance catalytic activity and stability. The choice of both the copper source and the ligand is crucial for achieving high yields of this compound.

Commonly used copper catalysts include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). The selection of the copper salt can influence the reaction rate and yield.

Ligands play a critical role in stabilizing the copper catalyst, preventing its agglomeration, and facilitating the catalytic cycle. A wide variety of ligands have been explored for Ullmann-type reactions, including amino acids, phenanthrolines, and phosphines. For the synthesis of electron-rich diaryl ethers, N,N-dimethylglycine has been identified as a highly effective and inexpensive ligand. Salicylaldimine-based ligands have also been shown to promote copper-catalyzed C-O bond formation efficiently. The development of air-stable and soluble copper(I) complexes with ligands like triphenylphosphine (B44618) has also simplified the experimental procedure.

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| CuI (10 mol%) | N,N-Dimethylglycine | K₃PO₄ | MeCN | High | nih.gov |

| Cu₂O (5 mol%) | Salicylaldimine (L6) | K₃PO₄ | Dioxane | 71 | researchgate.net |

| CuI (5 mol%) | PPh₃ | K₂CO₃ | Toluene | 60.2 | researchgate.net |

| CuBr(PPh₃) | - | Cs₂CO₃ | NMP | - | nih.gov |

Table 2. Various catalyst and ligand systems employed in Ullmann diaryl ether synthesis. Note: The data is derived from studies on similar diaryl ether syntheses.

Temperature and Pressure Parameters in Scalable Synthesis

For the industrial production of this compound, the optimization of temperature and pressure is critical for ensuring a safe, efficient, and scalable process. Ullmann reactions traditionally require high temperatures, often in the range of 150-220°C. However, the use of effective catalyst-ligand systems can significantly lower the required reaction temperature, leading to energy savings and reduced byproduct formation.

Studies on similar diaryl ether syntheses have shown that increasing the temperature can lead to higher yields, as seen in the comparison between toluene at 110°C and o-xylene at 140°C. However, excessively high temperatures can lead to thermal degradation of reactants or products. Therefore, a careful optimization of the temperature profile is necessary.

The effect of pressure on the Ullmann condensation is less commonly studied for liquid-phase reactions. However, in a scalable process, maintaining an inert atmosphere, typically with nitrogen or argon, is crucial to prevent oxidation of the copper catalyst and other reaction components. For reactions involving volatile solvents, the pressure will be dependent on the reaction temperature and the vapor pressure of the solvent.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability. Key metrics for evaluating the "greenness" of a chemical process include atom economy and the E-factor (Environmental Factor).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal atom economy is 100%. For the synthesis of this compound from 2-chlorobenzonitrile and 4-methoxyphenol, the main byproduct is a salt (e.g., KCl or NaCl), which lowers the atom economy.

E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. The E-factor takes into account not only byproducts but also solvent losses, catalyst waste, and other process-related waste streams.

Efforts to improve the greenness of this compound synthesis focus on several areas:

Catalyst Improvement: Developing highly active and recyclable catalysts to reduce the amount of metal waste.

Solvent Selection: Utilizing greener solvents that are less toxic, biodegradable, and can be recycled. Water, although not always suitable for Ullmann reactions, is the ideal green solvent.

Energy Efficiency: Optimizing reaction conditions to lower the temperature and pressure requirements, thereby reducing energy consumption.

Waste Reduction: Designing processes that minimize the formation of byproducts and allow for the recycling of solvents and catalysts.

| Green Chemistry Metric | Definition | Implication for this compound Synthesis |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | The formation of inorganic salt byproducts reduces the atom economy. |

| E-Factor | Mass of Waste / Mass of Product | A key metric for assessing the overall environmental impact, including solvent and catalyst waste. |

Table 3. Key green chemistry metrics and their relevance to the synthesis of this compound.

By focusing on these areas of reaction condition optimization, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable, meeting the growing demands of the chemical industry for greener manufacturing processes.

Advanced Spectroscopic Characterization Methodologies for 2 4 Methoxyphenoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution 1H NMR and 13C NMR Methodologies

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of 2-(4-Methoxyphenoxy)benzonitrile. These techniques provide information on the number and types of protons and carbons, respectively, as well as their immediate electronic surroundings.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group are observed. The protons on the benzonitrile (B105546) ring and the methoxyphenoxy ring exhibit characteristic chemical shifts and coupling patterns. For instance, a singlet for the methoxy protons (O-CH₃) typically appears around 3.80 ppm. core.ac.uk The aromatic protons resonate in the region of 6.74 to 7.60 ppm, with their multiplicity and coupling constants (J values) providing crucial information about their relative positions on the aromatic rings. core.ac.uk

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the nitrile group (-CN) is typically found in the downfield region. The carbon atoms of the aromatic rings appear in the characteristic aromatic region, and the methoxy carbon resonates at a higher field.

| Atom Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H (OCH₃) | 3.80 | s | - | core.ac.uk |

| ¹H (Aromatic) | 6.74 | d | 8.4 | core.ac.uk |

| ¹H (Aromatic) | 6.90 | d | 8.8 | core.ac.uk |

| ¹H (Aromatic) | 7.00-7.07 | m | - | core.ac.uk |

| ¹H (Aromatic) | 7.40 | t | 7.6 | core.ac.uk |

| ¹H (Aromatic) | 7.60 | d | 7.6 | core.ac.uk |

| ¹³C | Specific shifts for each carbon are determined through detailed analysis. |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons on the benzonitrile and methoxyphenoxy rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. rsc.org This accuracy allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized compound.

Fragmentation Pathway Elucidation Strategies

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, a fragmentation pathway can be proposed, which can help to confirm the structure of the original molecule. researchgate.net For this compound, key fragmentations would likely involve the cleavage of the ether bond and the loss of the methoxy or cyano groups. The study of these pathways provides corroborating evidence for the connectivity of the different parts of the molecule. ru.nl

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. stellarnet.us These techniques are sensitive to the functional groups present in a molecule and can provide a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Techniques

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups present in this compound. The FTIR spectrum, typically recorded in the 4000–400 cm⁻¹ range, reveals key absorption bands that correspond to specific molecular vibrations. researchgate.net For benzonitrile and its derivatives, the stretching vibration of the cyano group (C≡N) is a prominent feature, usually appearing around 2230 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The presence of the methoxy group (-OCH₃) and the ether linkage also gives rise to characteristic absorption bands. These spectroscopic signatures are crucial for confirming the molecular structure and can be used to monitor reaction progress during its synthesis. In-situ IR spectroscopy, for instance, can be employed to detect intermediates during the formation of related compounds.

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | ~2230 | |

| Methoxy (C-O) | Stretching | Not specified | |

| Ether (Ar-O-Ar) | Asymmetric Stretching | Not specified | |

| Aromatic C-H | Stretching | >3000 | |

| Aromatic C=C | Stretching | 1400-1600 |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and molecular symmetry. The Raman spectrum of benzonitrile and its derivatives also exhibits a strong band for the C≡N stretching vibration. ualberta.ca Analysis of the vibrational spectra, including both IR and Raman, is essential for a complete understanding of the molecule's conformational aspects. While specific Raman data for this compound was not available in the search results, the technique remains a valuable tool for its structural characterization.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy Techniques

UV-Vis spectroscopy is used to study the electronic absorption of this compound. The absorption spectrum is characterized by bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitrile group. For example, related benzonitrile derivatives exhibit absorption peaks in the UV region, such as 2-(1H-benzo[d]imidazol-2-yl)benzonitrile at 230.5 nm and 2-(1H-benzo[d]imidazol-2-yl)-4-methylbenzonitrile at 236.5 nm and 298.5 nm. The solvent can influence the position of these absorption maxima. tudelft.nl

Table 2: UV-Vis Absorption Data for Related Benzonitrile Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-(1H-benzo[d]imidazol-2-yl)benzonitrile | Not specified | 230.5 | |

| 2-(1H-benzo[d]imidazol-2-yl)-4-methylbenzonitrile | Not specified | 236.5, 298.5 | |

| 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles | Not specified | 335-345 | rsc.org |

Photophysical Studies on Electronic Transitions

Photophysical studies, including fluorescence spectroscopy, provide information about the fate of the molecule after electronic excitation. A series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles have been shown to be blue emitting materials with emission bands in the range of 415–460 nm. rsc.org The study of electron donor-acceptor molecules containing 4-methoxyphenoxy groups attached to perylene (B46583) derivatives reveals that photoexcitation can lead to charge transfer processes. acs.org The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. tudelft.nl

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Growth Strategies for this compound

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common strategy for growing crystals of organic compounds like this compound is slow evaporation of a saturated solution. nih.gov For instance, crystals of related methoxyphenoxyphthalonitriles were successfully grown by slow evaporation from a chloroform (B151607) solution. nih.gov Another technique involves recrystallization from a suitable solvent system, such as aqueous isopropanol. nih.gov The choice of solvent is critical and can influence the crystal packing and morphology. For example, 4,4'-dimethoxybiphenyl has been recrystallized from both 95% ethanol (B145695) and diethyl ether. brynmawr.edu

The synthesis of a related compound, 4-(2-methoxyphenoxy)phthalonitrile, involved reaction in DMF followed by precipitation in an aqueous NaCl solution and subsequent recrystallization from 50% aqueous 2-propanol. nih.gov

Data Collection and Refinement Procedures

The determination of the molecular and crystal structure of this compound would necessitate the use of single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, from which the atomic positions, bond lengths, bond angles, and other key structural parameters can be elucidated.

The initial and crucial step in this process is the growth of high-quality single crystals of the compound. A suitable method for obtaining such crystals is through the slow evaporation of a saturated solution of the compound in an appropriate solvent, such as chloroform. fluorochem.co.uk

Data Collection:

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. A modern diffractometer, such as a Bruker APEX II, equipped with a CCD area detector would be a typical instrument of choice. The crystal would be maintained at a low temperature, commonly 100(2) K or 173 K, throughout the data collection process to minimize thermal vibrations of the atoms and thus obtain a more precise structure. rsc.org

The X-ray radiation is typically monochromatic, with molybdenum (Mo Kα, λ = 0.71073 Å) being a common source. The data collection process involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The diffraction patterns are recorded as a series of frames. Software such as Bruker's SMART suite is used to control the data acquisition. nih.gov

The collected frames are then processed using software like SAINT (Bruker) to integrate the raw diffraction intensities and perform corrections for various experimental factors, including Lorentz and polarization effects. An absorption correction, often multi-scan, is also applied to account for the absorption of X-rays by the crystal itself. nih.gov

The following table outlines the typical parameters that would be recorded during the data collection phase for a compound like this compound, based on data for analogous compounds.

| Parameter | Typical Value/Method |

| Diffractometer | Bruker APEX II CCD |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K or 173 K |

| Data Collection Method | ω and φ scans |

| Absorption Correction | Multi-scan |

| Data Collection Software | Bruker SMART |

| Data Reduction Software | Bruker SAINT |

Structure Solution and Refinement:

Following data collection and reduction, the next step is to solve the crystal structure. This is typically achieved using direct methods, with the SHELXS program being a widely used tool. nih.gov This initial solution provides a preliminary model of the molecular structure.

The refinement of this model is then carried out using a full-matrix least-squares method on F², a process facilitated by programs like SHELXL. nih.gov During refinement, the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and other structural parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

Hydrogen atoms are generally placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent atom. fluorochem.co.uk The final refined structure is validated using tools like PLATON, which can identify potential missed symmetry elements and analyze intermolecular interactions.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values of these indicators generally signify a better agreement between the experimental data and the refined structural model.

The crystallographic data and refinement details for a hypothetical analysis of this compound, based on published data for similar compounds, are presented in the table below.

| Crystal Data and Structure Refinement | |

| Empirical formula | C₁₄H₁₁NO₂ |

| Formula weight | 225.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 13.26 Å, b = 17.06 Å, c = 7.96 Å, β = 96.7° |

| Volume | 1790 ų |

| Z | 8 |

| Density (calculated) | 1.322 Mg/m³ |

| F(000) | 752 |

| Reflections collected | ~23000 |

| Independent reflections | ~3100 [R(int) = ~0.04] |

| Completeness to θ = 26.7° | 99% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ~3100 / 0 / ~300 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | R1 = ~0.04, wR2 = ~0.10 |

| R indices (all data) | R1 = ~0.05, wR2 = ~0.11 |

| Largest diff. peak and hole | ~0.3 and -0.2 e.Å⁻³ |

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy Benzonitrile

Quantum Chemical Methodologies

Quantum chemical methods are fundamental in understanding the electronic properties and geometric structure of 2-(4-Methoxyphenoxy)benzonitrile at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly using functionals like B3LYP, have been instrumental in characterizing substituted benzonitriles and diaryl ethers. utexas.eduacs.orgresearchgate.net For this compound, DFT is used to determine its optimized molecular geometry, electronic properties, and spectroscopic features.

Natural Bond Orbital (NBO) analysis, another feature of DFT studies, provides insights into intramolecular interactions, such as charge delocalization and hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net These interactions are vital for understanding the molecule's stability. The molecular electrostatic potential (MEP) surface, also calculated using DFT, maps the electron density to identify regions that are rich or deficient in electrons, indicating likely sites for electrophilic and nucleophilic attack. dntb.gov.ua

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for calculating molecular properties. acs.org While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for their accuracy. aps.org

For a molecule like this compound, ab initio methods can be employed to:

Determine Accurate Geometries: Provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.

Calculate Interaction Energies: Compute the energies of intermolecular interactions, which are crucial for understanding solid-state packing and behavior in solution.

Predict Spectroscopic Constants: Offer precise calculations of vibrational frequencies and electronic transition energies, which aid in the interpretation of experimental spectra.

The theoretical framework of these methods involves solving the electronic Schrödinger equation for a given molecular system. The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical for the accuracy of ab initio calculations. Larger basis sets generally yield more accurate results but at a higher computational cost. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netlongdom.org

This compound is a flexible molecule, primarily due to the rotational freedom around the C-O-C ether linkage. Molecular dynamics simulations are employed to explore the conformational space of such molecules. mdpi.combiorxiv.org By simulating the movements of atoms over time, MD can map the potential energy surface and identify low-energy, stable conformations. frontiersin.org

The conformational energy landscape reveals the relative energies of different spatial arrangements (conformers) and the energy barriers between them. For this compound, the key degrees of freedom are the dihedral angles defined by the two aromatic rings relative to the central ether oxygen. The results of such an analysis can predict the most probable conformations of the molecule in different environments, such as in solution or in the gas phase.

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide insights into its synthesis, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation. nih.govnih.gov

Transition State Characterization for Synthetic Reactions

The synthesis of diaryl ethers like this compound typically proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Computational studies are crucial for understanding the mechanisms and energetics of these transformations.

Using DFT methods, researchers can model the reaction between a phenoxide (like potassium 4-methoxyphenoxide) and an activated aryl halide (like 2-fluorobenzonitrile). These calculations can locate and characterize the key transition states along the reaction coordinate. For an SNAr reaction, the mechanism often involves the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational investigations can determine the energy barrier (activation energy) required to reach this transition state, which dictates the reaction rate. nih.govacs.org

Studies on analogous base-catalyzed diaryl ether formations have shown that dispersion-corrected DFT functionals, such as B3LYP, can accurately predict these energy barriers. nih.gov The calculations reveal that the activation energy is highly dependent on the electronic properties of the substituents on the aromatic rings. Furthermore, the role of the metal cation (e.g., K⁺) can be elucidated; computations suggest it plays a significant role in stabilizing the leaving group in the transition state, thereby facilitating the reaction. nih.govacs.org The distortion/interaction energy model, a computational analysis tool, has been used to show that a major part of the activation energy arises from the energy needed to distort the aryl halide into its geometry at the transition state. nih.govacs.orgacs.org

Table 1: Key Aspects of Transition State Calculation for Diaryl Ether Synthesis

| Parameter Calculated | Computational Method | Significance |

|---|---|---|

| Geometry of Transition State | DFT (e.g., B3LYP) Geometry Optimization | Provides the 3D structure of the highest energy point on the reaction path. |

| Activation Energy (ΔG‡) | DFT Frequency Calculation | Determines the kinetic feasibility and rate of the reaction. rsc.org |

| Nature of Intermediate | IRC (Intrinsic Reaction Coordinate) | Confirms the connection between reactants, transition state, and products/intermediates. |

| Role of Cation/Solvent | Implicit/Explicit Solvent Models | Elucidates the influence of the reaction environment on the energy barrier. nih.gov |

Mechanistic Probing of Subsequent Derivatization Reactions

Once synthesized, this compound can undergo further chemical modifications. Computational chemistry is a powerful tool for probing the mechanisms of these subsequent reactions, predicting product distributions, and understanding regioselectivity.

One potential reaction is the cleavage of the C-O ether bond, a critical process in lignin (B12514952) degradation and polymer upcycling. DFT calculations have been successfully employed to investigate the mechanism of such cleavages. For instance, in studies of electrochemical C–O bond cleavage of diaryl ethers, DFT was used to map the free-energy profile of the reaction. rsc.org These calculations can compare different possible pathways, such as a nucleophilic attack on different carbon atoms. By calculating the activation barrier for each path, the most likely mechanism can be identified. rsc.org

Furthermore, analysis of the molecule's electronic structure, such as the Natural Population Analysis (NPA) charges or the Molecular Electrostatic Potential (MEP), can reveal the most electrophilic sites susceptible to nucleophilic attack, thereby explaining the observed regioselectivity. rsc.org Similarly, the mechanism for the reduction of the nitrile group or electrophilic substitution on either aromatic ring can be modeled to predict reactivity and guide synthetic efforts.

Computational Prediction of Spectroscopic Parameters (Methodological Aspects)

Computational methods are not only for reaction dynamics but are also essential for predicting and interpreting spectroscopic data. These theoretical predictions can confirm experimental assignments or even identify structures when experimental data is ambiguous.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The theoretical prediction of NMR parameters, primarily chemical shifts, has become a routine and highly valuable computational task.

The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. benthamopen.comnih.gov The process involves first optimizing the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G(d)). Following this, a GIAO-DFT calculation is performed on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus. unige.ch

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Often, a linear scaling factor is applied to the calculated shieldings to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental data. benthamopen.com These calculations are powerful enough to distinguish between different conformations of a molecule, as the chemical shift of a nucleus is highly sensitive to its local electronic environment, which changes with conformation. nih.gov

Table 2: Methodological Approach for Theoretical NMR Prediction

| Step | Description | Computational Technique |

|---|---|---|

| 1. Geometry Optimization | Find the lowest energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

| 2. Shielding Calculation | Compute the magnetic shielding tensor for each atom. | GIAO-DFT (e.g., GIAO-B3LYP/6-311+G(2d,p)) |

| 3. Conversion to Shift | Calculate chemical shifts relative to a standard (TMS). | δi = σref - σi |

| 4. Scaling | Apply an empirical scaling factor for better accuracy. | δcorr = m(σref - σi) + c |

Simulation of Vibrational Frequencies and Intensities

The process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. Subsequently, a frequency calculation is performed on this optimized structure. This step computes the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

It is a well-established practice that raw harmonic frequencies calculated by DFT are systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and other approximations. To compensate for this, uniform or mode-specific scaling factors are typically applied to the computed wavenumbers to improve agreement with experimental spectra. mdpi.com These scaled theoretical spectra are invaluable for making reliable assignments of the vibrational modes observed in experimental FT-IR and Raman spectra. anadolu.edu.tr

Table 3: Key Vibrational Modes of this compound and Their Expected Regions

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Confirms presence of aromatic rings. |

| C-H Stretch (Aliphatic) | -OCH₃ | 3000 - 2850 | Confirms presence of methoxy (B1213986) group. |

| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, sharp peak characteristic of the nitrile group. |

| C=C Stretch (Aromatic) | Aromatic Rings | 1600 - 1450 | Multiple bands indicating the aromatic skeleton. |

| C-O-C Asymmetric Stretch | Aryl Ether | 1275 - 1200 | Strong band characteristic of the diaryl ether linkage. |

| C-O-C Symmetric Stretch | Aryl Ether | ~1050 | Often weaker than the asymmetric stretch. |

Reaction Chemistry and Derivatization Strategies for 2 4 Methoxyphenoxy Benzonitrile

Transformations at the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modification, susceptible to hydrolysis, reduction, and various nucleophilic additions.

The nitrile group of 2-(4-Methoxyphenoxy)benzonitrile can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. libretexts.orglumenlearning.com This process occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid. jove.comchemguide.co.ukchemistrysteps.com

Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrogen atom of the nitrile is protonated. libretexts.orgjove.com This protonation enhances the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by water. libretexts.orgjove.com The subsequent reaction cascade forms the amide intermediate, 2-(4-Methoxyphenoxy)benzamide. Continued heating in the acidic medium hydrolyzes the amide to produce the final product, 2-(4-Methoxyphenoxy)benzoic acid, and an ammonium (B1175870) salt. jove.comchemguide.co.uk

Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. commonorganicchemistry.com In this mechanism, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This leads to the formation of an amide intermediate which is then further hydrolyzed under the basic conditions to yield the carboxylate salt, sodium 2-(4-methoxyphenoxy)benzoate. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid, 2-(4-Methoxyphenoxy)benzoic acid. chemguide.co.uk

Table 1: Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-(4-Methoxyphenoxy)benzamide | 2-(4-Methoxyphenoxy)benzoic Acid jove.comchemguide.co.ukcommonorganicchemistry.com |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat; followed by acid workup | 2-(4-Methoxyphenoxy)benzamide | 2-(4-Methoxyphenoxy)benzoic Acid jove.comchemguide.co.ukcommonorganicchemistry.com |

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic value. This reduction can be accomplished using several methods, most commonly with metal hydrides or through catalytic hydrogenation. libretexts.org

A powerful and frequently used reducing agent for this conversion is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process occurs twice, ultimately breaking the pi bonds of the C≡N triple bond. A subsequent aqueous or acidic workup is necessary to hydrolyze the resulting aluminum-nitrogen complexes and liberate the primary amine, (2-(4-methoxyphenoxy)phenyl)methanamine. chemistrysteps.com

Catalytic hydrogenation offers an alternative route to the primary amine. libretexts.org This method involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgacs.org The reaction proceeds through the formation of an imine intermediate, which is further hydrogenated to the amine. nih.gov Depending on the reaction conditions and catalyst, side reactions can sometimes lead to the formation of secondary amines. nih.govresearchgate.netacs.org

Table 2: Comparison of Reduction Methods for this compound

| Method | Reagents & Conditions | Product | Notes |

| Metal Hydride Reduction | 1. LiAlH₄ in anhydrous ether (e.g., THF) 2. Aqueous/acid workup | (2-(4-Methoxyphenoxy)phenyl)methanamine | High yields of the primary amine are typically achieved. libretexts.orgchemistrysteps.comacs.org |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Pd/C, Raney Ni), Raised temperature and pressure | (2-(4-Methoxyphenoxy)phenyl)methanamine | Selectivity can be an issue, with potential for secondary amine byproduct formation. libretexts.orgacs.orgnih.gov |

The electrophilic carbon atom of the nitrile group is susceptible to attack by a range of nucleophiles, leading to various derivatives. A notable example is the conversion to a thioamide. Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocyclic compounds. beilstein-journals.org This transformation can be achieved by treating the nitrile with a thionating agent.

Common reagents for converting nitriles to thioamides include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.netorganic-chemistry.orgorganic-chemistry.org Lawesson's reagent is often preferred as it typically requires milder conditions and gives cleaner reactions. organic-chemistry.org The reaction involves the nucleophilic addition of a sulfur species to the nitrile carbon, converting the C≡N triple bond into a C=S double bond, yielding 2-(4-Methoxyphenoxy)benzothioamide.

Another important nucleophilic addition reaction is the Pinner reaction. wikipedia.orgorganic-chemistry.org This involves the acid-catalyzed reaction of the nitrile with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. organic-chemistry.orgnrochemistry.com The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by the alcohol to form an intermediate imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.com These salts are themselves versatile intermediates that can be hydrolyzed with water to form esters or reacted with ammonia (B1221849) to produce amidines. wikipedia.orgnrochemistry.com

Table 3: Nucleophilic Addition Reactions at the Nitrile Group

| Reaction | Reagents | Intermediate | Product |

| Thioamide Formation | Lawesson's Reagent or P₄S₁₀ in an inert solvent (e.g., Toluene) | N/A | 2-(4-Methoxyphenoxy)benzothioamide researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Pinner Reaction | Anhydrous Alcohol (e.g., EtOH), Dry HCl gas | Imino ester hydrochloride (Pinner Salt) | Imino ester, Ester (upon hydrolysis), or Amidine (upon ammonolysis) wikipedia.orgorganic-chemistry.orgnrochemistry.com |

Electrophilic Aromatic Substitution Reactions on the Phenoxy Rings

The this compound molecule contains two distinct aromatic rings that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the cyano group, the ether linkage, and the methoxy (B1213986) group.

Ring A (Methoxy-substituted ring): This ring is strongly activated towards electrophilic attack. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. researchgate.netlibretexts.orgorganicchemistrytutor.com The ether oxygen also acts as an activating, ortho-, para-director on this ring. libretexts.org

Ring B (Cyano-substituted ring): This ring is deactivated towards electrophilic attack. The cyano group (-CN) is a strong electron-withdrawing group and is meta-directing. minia.edu.egaskfilo.com

Due to the powerful activating effect of the methoxy group, electrophilic substitution reactions are expected to occur almost exclusively on Ring A. The methoxy group directs incoming electrophiles to the positions ortho and para to itself. Since the para position is occupied by the diaryl ether linkage, substitution will occur at the two equivalent ortho positions.

Halogenation of this compound, such as bromination or chlorination, will proceed regioselectively on the electron-rich, methoxy-substituted ring. vanderbilt.edu The reaction typically requires a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The catalyst polarizes the halogen molecule, generating a potent electrophile that is attacked by the activated aromatic ring.

Given the directing effects, the halogen atom will be introduced at the positions ortho to the methoxy group. This would lead to the formation of 2-(2-halo-4-methoxyphenoxy)benzonitrile as the primary monosubstituted product. Under forcing conditions, di-substitution at both positions ortho to the methoxy group could potentially occur.

Table 4: Representative Halogenation of this compound

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-methoxyphenoxy)benzonitrile |

| Chlorination | Cl₂, AlCl₃ | 2-(2-Chloro-4-methoxyphenoxy)benzonitrile |

Nitration introduces a nitro group (-NO₂) onto an aromatic ring and is a classic example of electrophilic aromatic substitution. The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Consistent with the principles of substituent effects, the nitration of this compound will occur on the activated methoxy-bearing ring. organicchemistrytutor.com The nitronium ion will be directed to the positions ortho to the strongly activating methoxy group, resulting in the formation of 2-(4-methoxy-2-nitrophenoxy)benzonitrile as the major product.

Table 5: Nitration of this compound

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(4-Methoxy-2-nitrophenoxy)benzonitrile |

Advanced Applications of 2 4 Methoxyphenoxy Benzonitrile As a Synthetic Building Block

Precursor in Polymer Chemistry and Advanced Materials Synthesis

The structural features of 2-(4-Methoxyphenoxy)benzonitrile make it a suitable precursor for the development of high-performance polymers and advanced materials. The presence of the nitrile group and the ether linkage allows for its incorporation into various polymer backbones, influencing the final properties of the material.

Incorporation into Polyimide Architectures

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. vt.edu The synthesis of polyimides often involves the reaction of a dianhydride with a diamine. vt.edunasa.gov Unsymmetrical diamines containing benzonitrile (B105546) moieties, which can be derived from precursors like this compound, are utilized in the synthesis of novel polyimides. lookchem.com For instance, the synthesis of 2-(3-Aminophenoxy)-6-(4-aminophenoxy)benzonitrile (3,4-APBN) can be achieved through a controlled, two-step nucleophilic aromatic substitution (SNAr) reaction sequence starting from 2,6-difluorobenzonitrile. lookchem.com This unsymmetrical diamine can then be polymerized with various dianhydrides to produce polyimides with specific characteristics. lookchem.com

The incorporation of such benzonitrile-containing diamines can influence the processability of the resulting poly(amic acid) precursors and the dielectric properties of the final polyimide films. lookchem.com Research has shown that polyimides derived from unsymmetrical diamines can exhibit lower solution viscosities in their precursor stage, which is advantageous for processing. lookchem.com

Table 1: Examples of Dianhydrides Used in Polyimide Synthesis with Benzonitrile-Containing Diamines lookchem.com

| Dianhydride Abbreviation | Full Chemical Name |

| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride |

| DSDA | 3,3',4,4'-Diphenylsulfone tetracarboxylic dianhydride |

| OPDA | 4,4'-Oxydiphthalic anhydride |

| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |

| PMDA | Pyromellitic dianhydride |

| This table is generated based on data from the text. |

Monomer in Polyether-based Systems

The ether linkage in this compound makes it a candidate for incorporation into polyether-based systems. Poly(arylene ether)s are another important class of high-performance thermoplastics. The synthesis of poly(arylene ether nitrile)s (PENs) often involves the nucleophilic substitution reaction between a dihalobenzonitrile and a bisphenol. researchgate.netmdpi.com

Model reactions have demonstrated the feasibility of using halogenated benzonitriles in the preparation of alternating copolyethers. For example, the reaction of 2-chloro-6-fluorobenzonitrile (B1630290) with 4-methoxyphenol (B1676288) preferentially yields 2-chloro-6-(p-methoxyphenoxy)benzonitrile. kpi.ua This intermediate can then react with another phenoxide, demonstrating a selective displacement of the halogen substituents. kpi.ua This selectivity is crucial for creating well-defined alternating copolymer structures. The nitrile group in these polymers contributes to desirable properties. researchgate.netmdpi.com

Intermediate in the Construction of Complex Organic Architectures

Beyond polymers, this compound and its derivatives serve as key intermediates in the multi-step synthesis of complex organic molecules, including natural products and heterocyclic compounds.

Use in Multi-Step Total Synthesis Sequences

The term "total synthesis" refers to the complete chemical synthesis of a complex organic molecule, often a natural product, from simple, commercially available starting materials. The journey from simple precursors to a complex target molecule often involves a series of intricate and highly specific chemical reactions. syrris.jp

Derivatives of this compound can be strategically employed in these lengthy synthetic sequences. For instance, a related compound, 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile, has been synthesized and used as a key intermediate. ijpsr.com This intermediate can then be further reacted, for example, through condensation with various benzohydrazides, to create a library of more complex molecules. ijpsr.com The specific functionalities present in the benzonitrile derivative guide its reactivity and allow for the controlled construction of the target architecture.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The benzonitrile framework provides a versatile scaffold for the construction of various heterocyclic systems.

For example, the nitrile group in benzonitrile derivatives can be a precursor to other functional groups. Through reactions like reduction, the nitrile can be converted to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. researchgate.net Furthermore, the aromatic rings of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can then be used to build heterocyclic rings. Research has shown that hydrazone derivatives of benzonitriles can be used to synthesize a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and thiazoles. eujournal.org

Role in the Development of Novel Catalytic Ligands or Reagents

The development of new catalysts and ligands is a cornerstone of modern synthetic chemistry. Ligands are organic molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Future Research Directions and Emerging Methodologies for 2 4 Methoxyphenoxy Benzonitrile

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods for diaryl ethers. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising green approach involves the use of metal-free cascade reactions. For instance, researchers have developed an energy-efficient, metal-free method for producing diaryl ethers using diaryliodonium salts. su.se This method is noted for its high atom economy, minimizing waste and avoiding the use of toxic or rare metal reagents. su.se

Another avenue of sustainable synthesis is the use of nanocatalysts. Bimetallic CuMoO4 and oxygen-bridged [Cu-O-Ba] nanocatalysts have been developed for the synthesis of diaryl ethers under mild conditions. researchgate.net These catalysts are often eco-friendly, air-stable, and recyclable, offering a greener alternative to traditional methods. researchgate.net Similarly, magnetically separable nanocatalysts, such as those based on palladium or copper oxide supported on materials like carbon nanotubes or silica-coated iron oxide, facilitate easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. nih.gov

Exploration of Biocatalytic Routes for Analogues

While specific biocatalytic routes for the direct synthesis of 2-(4-methoxyphenoxy)benzonitrile are not yet established, the broader field of biocatalysis offers significant potential for producing its analogues. Enzymes, with their high selectivity and ability to function under mild conditions, are attractive catalysts for green chemistry. Research into the enzymatic synthesis of diaryl ether-containing natural products could pave the way for developing biocatalytic methods for structurally similar synthetic compounds. The inherent chirality of many enzymes could also be harnessed for the enantioselective synthesis of chiral diaryl ether analogues.

Photoredox Catalysis in C-O Bond Formation

Photoredox catalysis has emerged as a powerful tool for forming carbon-oxygen (C-O) bonds under mild conditions, a key step in the synthesis of diaryl ethers. This technique utilizes visible light to drive chemical reactions, often with high efficiency and selectivity.

A notable development is the combination of photoredox and nickel catalysis for the cross-coupling of a wide range of aryl halides and phenol (B47542) derivatives. researchgate.netacs.org This dual catalytic system allows for the formation of diaryl ethers under mild conditions, a significant improvement over traditional high-temperature Ullmann condensations. researchgate.netacs.org Mechanistic studies suggest the involvement of Ni(0) and a Ni(II)/Ni(III) photocatalytic cycle. acs.org

Furthermore, visible-light photoredox catalysis has been successfully employed for the cleavage of C-O bonds in diaryl ethers. researchgate.netnih.gov This process, which can be achieved at room temperature, is significant for the degradation of lignin (B12514952), a potential source of renewable aryl compounds. researchgate.netnih.gov The development of new acridinium (B8443388) photocatalysts has been crucial for the success of these transformations. researchgate.net

Development of Advanced In Situ Spectroscopic Probes for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced in situ spectroscopic techniques are becoming increasingly important in the synthesis of complex molecules like this compound.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information allows chemists to precisely control reaction parameters and gain deeper insights into the reaction kinetics and mechanism. For example, continuous-flow systems integrated with inline analysis tools like FTIR are being used for reaction optimization in catalytic processes.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by accelerating the discovery and optimization of new reactions and synthetic routes. mdpi.comresearchgate.netrsc.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. mdpi.comresearchgate.net

For the synthesis of this compound and its analogues, AI and ML can be employed in several ways:

Reaction Prediction: ML models can be trained to predict the yield and selectivity of diaryl ether synthesis reactions under various conditions, helping chemists to identify the most promising synthetic strategies before even entering the lab. mdpi.com

Retrosynthetic Analysis: AI-powered tools can deconstruct a target molecule like this compound into simpler, commercially available starting materials, proposing efficient and novel synthetic routes. rsc.org

Catalyst Design: Machine learning can assist in the design of new catalysts with enhanced activity and selectivity for C-O bond formation. mdpi.com

The integration of AI with automated robotic platforms has the potential to create "intelligent laboratories" where the entire process of synthesis design, execution, and optimization is automated. mdpi.com

Exploration of Novel Reactivity Manifolds and Unconventional Transformations

Beyond established methods, researchers are continuously exploring novel reactivity patterns and unconventional transformations to access diaryl ethers. This includes the development of new catalytic systems and the use of unusual starting materials.

One area of active research is the development of cobalt-catalyzed photoreductive couplings, which have been used to create axially and centrally chiral diaryl ethers. snnu.edu.cn This method provides access to complex, stereochemically rich diaryl ether scaffolds. snnu.edu.cn

Another emerging area is the use of hypervalent iodine reagents for the synthesis of diaryl ethers. These reagents are considered low-toxicity and can promote efficient C-O bond formation without the need for metal catalysts. su.se

The exploration of catalyst-free reactions under microwave irradiation also represents an unconventional and efficient approach for the synthesis of non-symmetrical diaryl ethers from phenols and electron-deficient aryl halides. organic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenoxy)benzonitrile, and how can reaction conditions be optimized?

A high-yield synthesis involves Ullmann-type coupling of 4-methoxyphenol with 2-fluorobenzonitrile using a copper nanocluster catalyst (e.g., atomically precise Cu catalysts). This method achieves 89% yield under mild conditions (room temperature, 24 hours) with minimal byproducts. Key optimization factors include:

- Catalyst loading (0.5–1 mol% Cu)

- Base selection (e.g., KPO for enhanced nucleophilicity)

- Solvent choice (DMF or DMSO for polar aprotic stability) .

Q. What spectroscopic methods confirm the structure of this compound?

Critical characterization tools include:

- H NMR : Distinct signals at δ 7.57 (s, 2H, aromatic) , 7.00–6.91 (m, 6H, methoxyphenoxy and benzonitrile protons) , and 3.82 (s, 3H, OCH) .

- C NMR : Peaks at δ 162.59 (C=O) , 157.10 (aromatic-OCH) , and 105.34 (C≡N) .

- GC-MS : Molecular ion peak at m/z 225.1 (calcd. for CHNO) .

Q. What preliminary biological screening approaches are used for this compound?

Initial screens focus on:

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence-based kinetic measurements.

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 10–100 µM concentrations.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The 4-methoxyphenoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. This enhances nucleophilic aromatic substitution (SNAr) at the benzonitrile-bearing ring. Computational studies (DFT) reveal:

- Reduced activation energy for coupling reactions due to resonance stabilization.

- Steric effects from the methoxy group can hinder regioselectivity, requiring optimized catalysts (e.g., Cu nanoclusters) to direct reactivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural analogs : Compare activity of this compound with derivatives (e.g., halogenated or nitro-substituted analogs).

- Meta-analysis : Pool data from multiple studies using tools like Bayesian statistics to identify trends .

Q. How do computational methods aid in understanding interactions with biological targets?

- Molecular docking : Predict binding poses in enzyme active sites (e.g., cytochrome P450). The nitrile group forms hydrogen bonds with catalytic residues.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency. Methoxy groups improve lipophilicity (logP ~2.5), enhancing membrane permeability .

Q. What catalytic systems enhance synthesis efficiency?

Atomically precise Cu nanoclusters (e.g., Cu) outperform traditional catalysts by:

- Providing multiple active sites for simultaneous C–O bond formation.

- Reducing reaction time from 48 to 24 hours.

- Achieving >90% selectivity in cross-coupling reactions .

Q. How is the compound’s stability assessed under varying conditions?

- Thermal stability : TGA/DSC analysis shows decomposition at >200°C.

- Photostability : UV-Vis exposure (254 nm) reveals <5% degradation over 72 hours.

- Hydrolytic stability : Incubate in pH 3–9 buffers; LC-MS monitors nitrile hydrolysis to amides .

Q. What environmental impact assessments are applicable?

- Biodegradation : OECD 301F tests measure BOD/COD ratios in activated sludge.

- Ecototoxicity : Daphnia magna acute toxicity (LC >100 mg/L) and algal growth inhibition (EC 50 mg/L) .

Q. How do structural modifications affect physicochemical properties?

- Methoxy→trifluoromethoxy substitution : Increases electron-withdrawing effects, raising reactivity in SNAr (k ↑30%).

- Phenoxy→bromophenoxy substitution : Enhances halogen bonding in enzyme inhibition (IC ↓ from 10 µM to 2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.